![molecular formula C38H30Br2N2 B13915837 N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine](/img/structure/B13915837.png)
N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromophenyl and tolyl groups attached to a biphenyl core, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction may yield bromophenyl amines.
Applications De Recherche Scientifique
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. The bromophenyl and tolyl groups can interact with various enzymes and receptors, influencing their activity. The biphenyl core provides structural stability and facilitates these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-bromophenyl)amine: Similar in structure but lacks the tolyl groups.
4-Bromobiphenyl: Contains a biphenyl core with bromine substituents but lacks the amine groups.
Uniqueness
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine is unique due to the combination of bromophenyl and tolyl groups attached to a biphenyl core. This unique structure provides distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C38H30Br2N2 |
|---|---|
Poids moléculaire |
674.5 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-methylanilino)phenyl]phenyl]-4-methylaniline |
InChI |
InChI=1S/C38H30Br2N2/c1-27-3-15-33(16-4-27)41(37-23-11-31(39)12-24-37)35-19-7-29(8-20-35)30-9-21-36(22-10-30)42(34-17-5-28(2)6-18-34)38-25-13-32(40)14-26-38/h3-26H,1-2H3 |
Clé InChI |
IZYYWFVULMDNMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


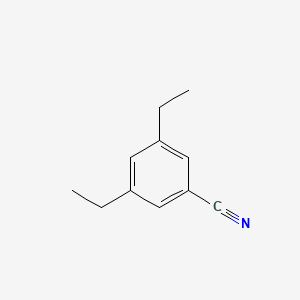


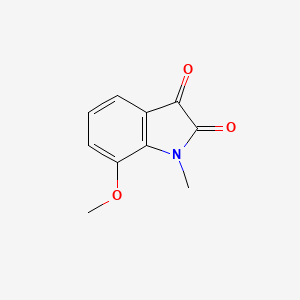
![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
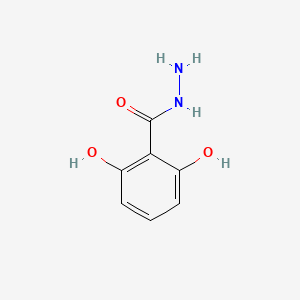
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
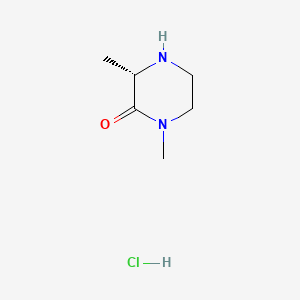
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
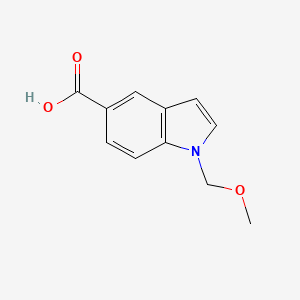

![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)
![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B13915829.png)
